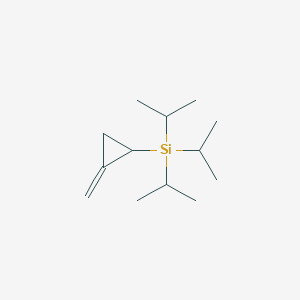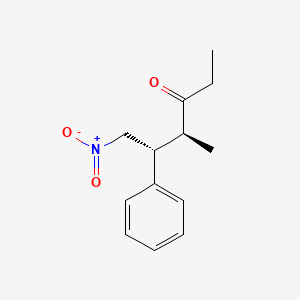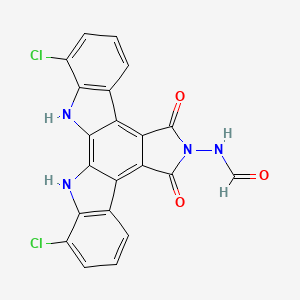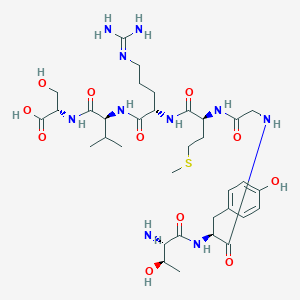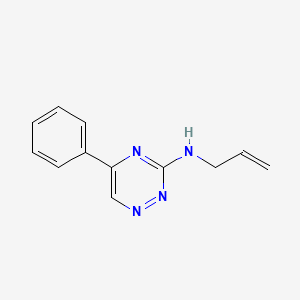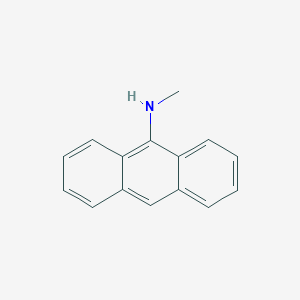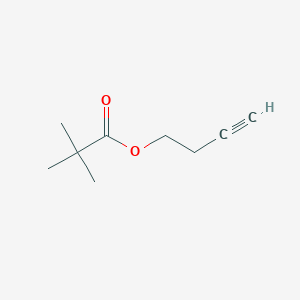
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from propanoic acid and 3-butyn-1-ol. This compound is known for its unique structure, which includes a butynyl group attached to the ester functionality, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 3-butynyl ester typically involves the esterification reaction between propanoic acid, 2,2-dimethyl- and 3-butyn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
Propanoic acid, 2,2-dimethyl-+3-butyn-1-ol→Propanoic acid, 2,2-dimethyl-, 3-butynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which propanoic acid, 2,2-dimethyl-, 3-butynyl ester exerts its effects depends on the specific reaction it undergoes. For example:
Esterification: The acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
Hydrolysis: The ester can be hydrolyzed by water in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-, butyl ester: Similar in structure but with a butyl group instead of a butynyl group.
Propanoic acid, 2,2-dimethyl-, ethyl ester: Contains an ethyl group instead of a butynyl group.
Propanoic acid, 2,2-dimethyl-, methyl ester: Contains a methyl group instead of a butynyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The butynyl group can participate in additional reactions such as alkyne-specific transformations, making this compound versatile in synthetic chemistry.
Propiedades
Número CAS |
211510-44-0 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
but-3-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-11-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |
Clave InChI |
QEASBJVYEJMNKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


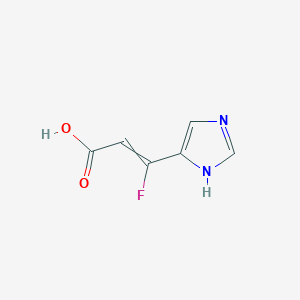
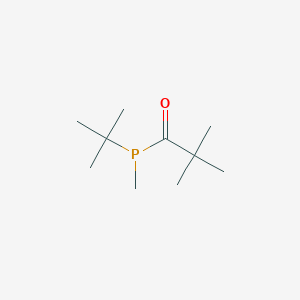
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
